molecular formula C9H7F B1446629 1-Ethynyl-2-fluoro-3-methylbenzene CAS No. 1538321-99-1

1-Ethynyl-2-fluoro-3-methylbenzene

Cat. No.: B1446629
CAS No.: 1538321-99-1
M. Wt: 134.15 g/mol
InChI Key: VHMHTJBHYOGVBI-UHFFFAOYSA-N
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Description

1-Ethynyl-2-fluoro-3-methylbenzene is an aromatic compound with a unique structure that includes an ethynyl group, a fluoro substituent, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-fluoro-3-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-fluoro-3-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The ethynyl and fluoro groups can direct further substitutions to specific positions on the benzene ring.

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The fluoro substituent can be reduced under specific conditions to form a hydrogenated product.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions include substituted benzene derivatives, carbonyl compounds, and hydrogenated products, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-Ethynyl-2-fluoro-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethynyl-2-fluoro-3-methylbenzene exerts its effects involves interactions with molecular targets and pathways. The ethynyl group can participate in π-π stacking interactions, while the fluoro substituent can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

  • 1-Ethynyl-3-fluoro-2-methylbenzene
  • 4-Ethynyl-1-fluoro-2-methylbenzene
  • 1-Ethynyl-2-fluoro-4-methylbenzene

Comparison: 1-Ethynyl-2-fluoro-3-methylbenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic aromatic substitution reactions and varying degrees of biological activity .

Properties

IUPAC Name

1-ethynyl-2-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-6-4-5-7(2)9(8)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMHTJBHYOGVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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